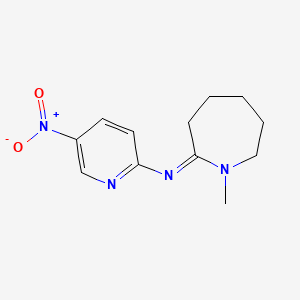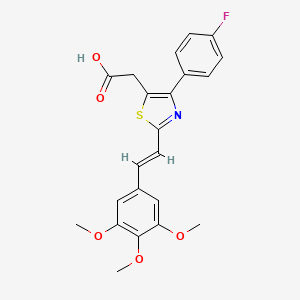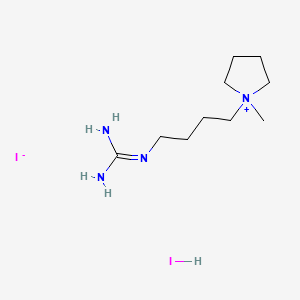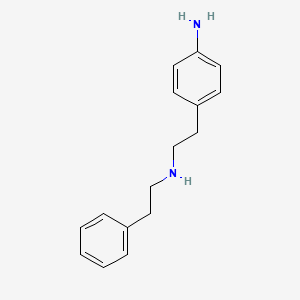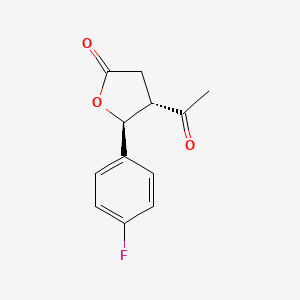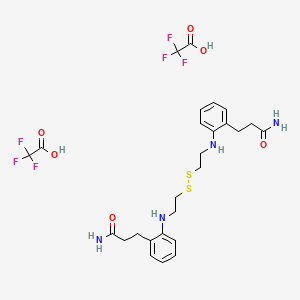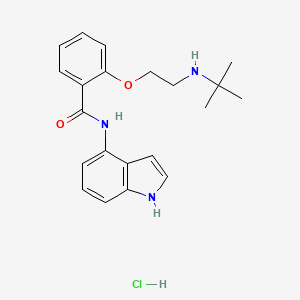
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the 2-(2-((1,1-dimethylethyl)amino)ethoxy) Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted derivatives with various functional groups replacing the tert-butylamino group.
科学的研究の応用
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The benzamide moiety can interact with proteins, affecting their function. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
類似化合物との比較
Similar Compounds
- Benzamide, N-(1,1-dimethylethyl)-
- N-tert-Butylbenzamide
- N-t-Butylbenzamide
Uniqueness
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride is unique due to the presence of the indole ring, which imparts distinct biological activities. The combination of the benzamide and indole moieties enhances its potential as a therapeutic agent, differentiating it from other similar compounds.
特性
CAS番号 |
112857-87-1 |
|---|---|
分子式 |
C21H26ClN3O2 |
分子量 |
387.9 g/mol |
IUPAC名 |
2-[2-(tert-butylamino)ethoxy]-N-(1H-indol-4-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C21H25N3O2.ClH/c1-21(2,3)23-13-14-26-19-10-5-4-7-16(19)20(25)24-18-9-6-8-17-15(18)11-12-22-17;/h4-12,22-23H,13-14H2,1-3H3,(H,24,25);1H |
InChIキー |
ZBONZTOIRWPPET-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


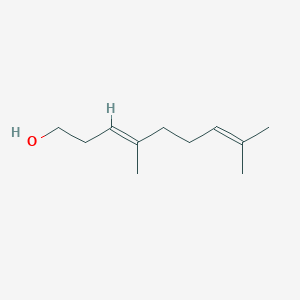
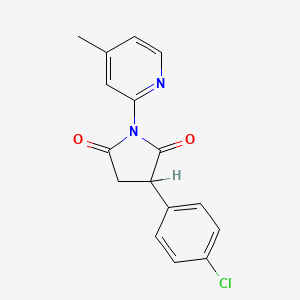
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
